1-Chloro-4-fluoro-2-iodobenzene
Overview
Description
1-Chloro-4-fluoro-2-iodobenzene is a polyhalobenzene . It is a solid substance and is used as an intermediate for pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves cross-coupling reactions . It can also be prepared by reacting with 3,5-dimethoxyphenol in the presence of cesium carbonate .Molecular Structure Analysis
The molecular formula of this compound is C6H3ClFI . The molecular weight is 256.44 .Chemical Reactions Analysis
This compound can participate in cross-coupling reactions . It can also react with 3,5-dimethoxyphenol in the presence of cesium carbonate .Physical and Chemical Properties Analysis
This compound is slightly soluble in water . It is light sensitive and should be stored in a cool place, away from oxidizing agents . It has a density of 2.0±0.1 g/cm3 .Mechanism of Action
Target of Action
1-Chloro-4-fluoro-2-iodobenzene is a halogenated aromatic compound. The primary targets of this compound are likely to be other organic molecules in a synthetic chemistry context, where it can participate in various chemical reactions due to the presence of reactive halogen atoms .
Mode of Action
The compound can undergo electrophilic aromatic substitution reactions, where the halogen atoms (chlorine, fluorine, and iodine) can be replaced by other electrophiles . The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
As a synthetic intermediate, this compound is primarily used in organic synthesis rather than in biological systems. It can participate in various transition metal-mediated C-C and C-N cross-coupling reactions . The specific pathways affected would depend on the nature of the reaction and the other reactants involved.
Result of Action
The result of the action of this compound is the formation of new organic compounds. The specific products formed would depend on the nature of the reaction and the other reactants involved .
Safety and Hazards
Future Directions
1-Chloro-4-fluoro-2-iodobenzene has been used in the synthesis of 3-carboxythiophene analogs . It has also been used as a solvent additive in a study, which resulted in significantly enhancing the power conversion efficiency .
Relevant Papers The paper titled “Effect of 1-Fluoro-2-iodobenzene Solvent Additive on the …” discusses the use of this compound as a solvent additive .
Biochemical Analysis
Biochemical Properties
1-Chloro-4-fluoro-2-iodobenzene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for halogenation reactions catalyzed by halogenase enzymes. These interactions often involve the formation of covalent bonds between the compound and the active sites of enzymes, leading to the modification of enzyme activity. Additionally, this compound can interact with proteins through non-covalent interactions such as hydrogen bonding and van der Waals forces, influencing protein conformation and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, such as those encoding cytochrome P450 enzymes. This compound can also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These effects are dose-dependent and can vary based on the species and physiological state of the animal .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules. The compound can also interact with cofactors such as NADPH, which are required for the enzymatic reactions. These interactions can influence the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can be influenced by its chemical properties, such as lipophilicity and molecular size. These factors determine its distribution within different tissues and organs .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes. These interactions can influence the compound’s biochemical activity and its overall impact on cellular function .
Properties
IUPAC Name |
1-chloro-4-fluoro-2-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFI/c7-5-2-1-4(8)3-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHHKUWCBDUSPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373310 | |
Record name | 1-chloro-4-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202982-68-1 | |
Record name | 1-Chloro-4-fluoro-2-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202982-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-chloro-4-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-fluoroiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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